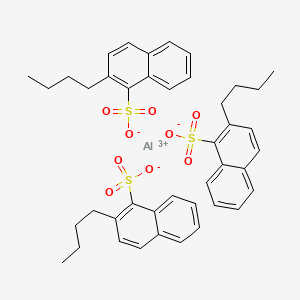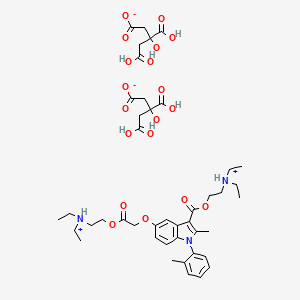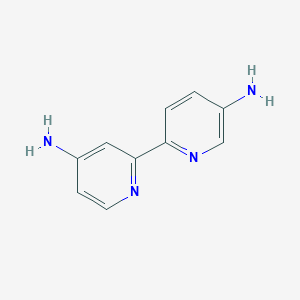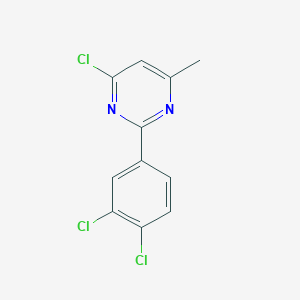
4-Chloro-2-(3,4-dichlorophenyl)-6-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(3,4-dichlorophenyl)-6-methylpyrimidine is a heterocyclic aromatic compound It is characterized by a pyrimidine ring substituted with chlorine, dichlorophenyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3,4-dichlorophenyl)-6-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and pyrimidine derivatives.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or dimethylformamide (DMF).
Catalysts: Catalysts like palladium on carbon (Pd/C) or other transition metal catalysts are often used to facilitate the reaction.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, and the use of automated systems ensures consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(3,4-dichlorophenyl)-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate (K3PO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(3,4-dichlorophenyl)-6-methylpyrimidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(3,4-dichlorophenyl)-6-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied using molecular docking and other computational techniques.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-(3,4-dichlorophenyl)-6-methylpyrimidine
- 4-Chloro-2-(2,4-dichlorophenyl)-6-methylpyrimidine
- 4-Chloro-2-(3,5-dichlorophenyl)-6-methylpyrimidine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H7Cl3N2 |
|---|---|
Molekulargewicht |
273.5 g/mol |
IUPAC-Name |
4-chloro-2-(3,4-dichlorophenyl)-6-methylpyrimidine |
InChI |
InChI=1S/C11H7Cl3N2/c1-6-4-10(14)16-11(15-6)7-2-3-8(12)9(13)5-7/h2-5H,1H3 |
InChI-Schlüssel |
JFHMOVPYOADUOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)C2=CC(=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


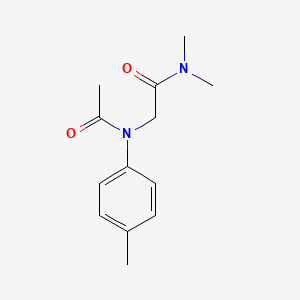
![O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate](/img/structure/B13782114.png)
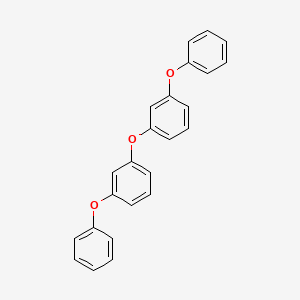
![Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-YL)-2-bromo-, exo-(9CI)](/img/structure/B13782143.png)
![7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13782150.png)

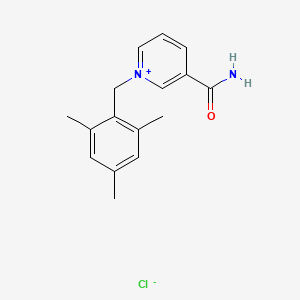

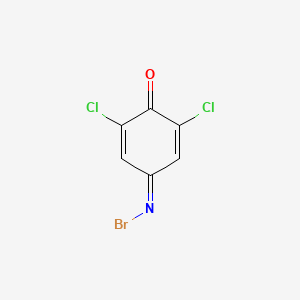
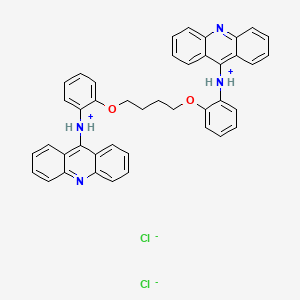
![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782171.png)
